molecular formula C8H18ClNO B1432127 2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride CAS No. 857789-97-0

2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride

Cat. No. B1432127
M. Wt: 179.69 g/mol
InChI Key: CPCGRGWYULYCOE-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride, also known as TMAH, is an organic compound1. It has a molecular formula of C8H18ClNO and a molecular weight of 179.69 g/mol1. This compound is used in various fields such as medical research, analytical chemistry, and industry1.



Synthesis Analysis

The synthesis of 2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride is not explicitly mentioned in the search results. However, the synthesis of a similar compound, 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF), is described. TMTHF is prepared by the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts2.



Molecular Structure Analysis

The molecular structure of 2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride is not explicitly provided in the search results. However, it is known that the compound has a molecular formula of C8H18ClNO1.



Chemical Reactions Analysis

The specific chemical reactions involving 2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 179.69 g/mol1.


Scientific Research Applications

  • Summary of the Application : 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) is a non-polar, non-peroxide forming ether that has been synthesized from readily available and potentially renewable feedstocks . It is used as a replacement for hazardous hydrocarbon solvents .
  • Methods of Application : TMTHF’s solvation properties have been tested in various reactions such as Fischer esterification, amidation, and Grignard reactions . Its unusual structure, which lacks a proton at the alpha-position to the oxygen of the ether, eliminates the potential to form hazardous peroxides . This structure also leads to lower basicity compared with many traditional ethers .
  • Results or Outcomes : TMTHF exhibits similar solvent properties to common hydrocarbon solvents, particularly toluene . It has been shown to produce high molecular weight radical-initiated polymers for use as pressure-sensitive adhesives .

Safety And Hazards

The specific safety and hazards associated with 2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride are not detailed in the search results.


Future Directions

The future directions for the use and study of 2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride are not provided in the search results.


Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

2,2,5,5-tetramethyloxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)5-6(9)8(3,4)10-7;/h6H,5,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCGRGWYULYCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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